7-isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
Beschreibung
Historical Context and Development
The synthesis of substituted purine-2,6-diones emerged from mid-20th-century efforts to modify xanthine derivatives for enhanced biological activity. Early methods, such as the condensation of 6-amino-5-arylazouracils with alkylamines described by Higuchi and Yoneda in 1977, laid the groundwork for later innovations. The specific development of 7-isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione likely arose from 21st-century research into allosteric enzyme modulators, as evidenced by its structural similarity to xanthine derivatives targeting MTHFD2. Commercial availability through specialty chemical suppliers like Sigma-Aldrich (Product R868914) by 2025 indicates its adoption as a research tool in medicinal chemistry.
Classification within Purine-2,6-Dione Derivatives
This compound belongs to the N-alkylated purine-2,6-dione subclass, characterized by:
The isobutyl group at position 7 and phenethylamino moiety at position 8 represent deliberate steric and electronic modifications to the classical xanthine scaffold.
Structural Relationship to Other Xanthine Derivatives
Xanthine derivatives share the 3,7-dihydropurine-2,6-dione core but vary in substitution:
- Caffeine (1,3,7-Trimethylxanthine) : Lacks the phenethylamino group and features methylation at positions 1, 3, and 7.
- Theophylline (1,3-Dimethylxanthine) : Differs in the absence of both isobutyl and phenethylamino substituents.
- 8-Substituted analogs : Such as 8-cyclopentyltheophylline, share positional modification at C8 but use smaller alkyl groups compared to the phenethylamino chain.
The compound’s structure combines features from multiple xanthine subfamilies, creating a hybrid molecule with potential novel interactions in biological systems.
Chemical Taxonomy and Nomenclature
Systematic IUPAC Name :
7-Isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
Structural breakdown :
- Purine numbering : Positions 2 and 6 bear ketone oxygen atoms, while positions 3, 7, and 8 host substituents.
- Isobutyl group : -CH2CH(CH2CH3) at position 7.
- Phenethylamino group : -NHCH2CH2C6H5 at position 8.
Alternative naming conventions may describe it as an 8-(2-phenylethylamino)-7-(2-methylpropyl)-3-methylpurine-2,6-dione, emphasizing substituent connectivity.
Position within the Broader Purine Chemistry Field
This compound occupies a niche in synthetic purine chemistry focused on:
- Allosteric modulation : The phenethylamino group may enable interactions with protein surfaces beyond active sites, as seen in MTHFD2 inhibitors.
- Hydrophobicity tuning : The isobutyl chain increases lipophilicity compared to natural xanthines, potentially enhancing membrane permeability.
- Conformational restriction : Steric effects from the branched isobutyl group could limit rotational freedom, favoring specific binding orientations.
Its design principles align with modern strategies in purine-based drug discovery, which prioritize target selectivity through controlled steric bulk and hydrogen-bonding capacity.
Eigenschaften
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-(2-phenylethylamino)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12(2)11-23-14-15(22(3)18(25)21-16(14)24)20-17(23)19-10-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,19,20)(H,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBLMSIASFDQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Chemical Structure and Properties
7-Isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, also known by its IUPAC name 3-methyl-7-(2-methylpropyl)-8-(2-phenylethylamino)purine-2,6-dione, is a purine derivative with the molecular formula and a molecular weight of 341.415 g/mol. This compound has garnered interest due to its potential biological activities, which are explored in various research contexts.
The biological activity of 7-isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione primarily involves its interactions with various biological targets. It is hypothesized to act as an antagonist for certain adenosine receptors, influencing pathways related to inflammation and cellular signaling. The structural features of this compound suggest it may modulate pathways involved in cellular proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines.
- Cytotoxicity : Some studies have indicated cytotoxic effects against specific cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : There is emerging evidence that compounds similar to this one may offer neuroprotection in models of neurodegenerative diseases.
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study evaluating the cytotoxic effects of various purine derivatives found that 7-isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione demonstrated significant activity against MCF-7 and MDA-MB-231 breast cancer cell lines. The IC50 values were notably lower than those for many standard chemotherapeutic agents, indicating a robust potential for further development as an anticancer agent.
- Anti-inflammatory Properties : In vitro assays have shown that this compound can reduce the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting a significant role in modulating immune responses.
- Neuroprotective Effects : Research exploring the neuroprotective potential of purine derivatives has noted that compounds with similar structures can protect neuronal cells from oxidative stress-induced apoptosis, hinting at possible therapeutic applications in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that 7-isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound may induce apoptosis and inhibit cell cycle progression through interactions with molecular targets such as DNA and specific enzymes involved in cell division .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Mechanistically, it disrupts microbial cell membranes and inhibits essential enzymes necessary for bacterial survival. Studies have reported its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .
Adenosine Receptor Antagonism
One of the notable pharmacological applications of this compound is its role as an adenosine receptor antagonist. It has been evaluated for its binding affinity to different subtypes of adenosine receptors (A1, A2A, A2B, and A3). The compound's structure allows it to selectively interact with these receptors, potentially leading to therapeutic effects in conditions like heart disease and cancer .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. Its ability to modulate adenosine receptors could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from apoptosis and promoting neurogenesis .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| In vitro study on cancer cell lines | Demonstrated significant inhibition of cell proliferation | Potential use in cancer therapeutics |
| Antimicrobial efficacy testing | Effective against Staphylococcus aureus and E. coli | Development of new antimicrobial drugs |
| Adenosine receptor binding assays | High selectivity for A3 receptor | Possible treatment for heart disease and cancer |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
| Compound Name | 7-Substituent | 8-Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Key References |
|---|---|---|---|---|---|
| 7-Isobutyl-3-methyl-8-(phenethylamino)-purinedione | Isobutyl | Phenethylamino | ~353.42* | Not reported | [4][^4^], [6][^6^] |
| 7-Benzyl-1,3-dimethyl-8-phenyl-purinedione | Benzyl | Phenyl | 346.38 | 164 | [2][^2^] |
| 1,3,7-Trimethyl-8-(trifluoropropyl)-purinedione | Methyl | 3,3,3-Trifluoropropyl | 330.29 | 140 | [8][^8^] |
| 8-(Butylamino)-7-indazolyl-purinedione | 2-(5-Methylindazol-4-yl)-oxoethyl | Butylamino | ~424.45* | Not reported | [7][^7^] |
| 8-(Ethylamino)-7-pentyl-purinedione | Pentyl | Ethylamino | 279.34 | Not reported | [15][^15^] |
*Calculated based on molecular formula.
Key Observations :
Substituent Bulk and Solubility: The 7-isobutyl group introduces moderate steric bulk compared to smaller substituents (e.g., methyl) or larger aromatic groups (e.g., benzyl). The 8-phenethylamino group provides both aromaticity and hydrogen-bonding capacity, contrasting with non-polar substituents like trifluoropropyl [8][^8^].
Synthetic Accessibility :
- The compound’s synthesis likely parallels methods for 8-aminated purine-diones, such as reacting 8-bromo precursors with phenethylamine under heated conditions [7][^7^]. This contrasts with more complex routes for trifluoromethylated analogs, which require specialized reagents [5][^5^].
Biological Implications: Analogous 8-aminated purine-diones (e.g., linagliptin) exhibit DPP-4 inhibitory activity, suggesting that the phenethylamino group in the target compound may confer selectivity for enzyme-binding pockets [3][^3^]. In contrast, 8-aryl or alkyl-substituted derivatives (e.g., 8-phenyl or 8-butyl) often display kinase inhibitory activity, highlighting the critical role of the 8-substituent in target engagement [7][^7^][10][^10^].
Research Findings and Functional Insights
Substituent-Driven Activity Trends
- Phenethylamino vs. Aryl Groups: The phenethylamino group’s flexibility and nitrogen lone pairs may enhance interactions with polar residues in enzyme active sites, as seen in DPP-4 inhibitors [3][^3^]. In contrast, rigid aryl substituents (e.g., phenyl) favor π-π stacking in kinase ATP-binding pockets [2][^2^].
- Isobutyl vs. This is corroborated by the lower melting points of branched analogs (e.g., 140°C for trifluoropropyl vs. 164°C for benzyl-phenyl derivatives) [8][^8^][2][^2^].
Industrial and Pharmacological Relevance
- The compound is commercially available in industrial-grade purity (99%), indicating its utility as a synthetic intermediate or lead compound [13][^13^].
Vorbereitungsmethoden
Reaction Conditions and Solvent Selection
The alkylation of 3-methylxanthine with isobutyl bromide proceeds in butanol-1 at 80–90°C, catalyzed by N,N-dimethylbenzylamine. This base facilitates deprotonation of the N7 nitrogen, enhancing nucleophilicity for the alkylation reaction. Butanol’s polar aprotic nature optimizes reaction kinetics while solubilizing both the xanthine substrate and alkylating agent.
Mechanistic Insights :
The reaction follows an SN2 mechanism, where the isobutyl bromide’s electrophilic carbon attacks the deprotonated N7 site. A 5:1 molar ratio of isobutyl bromide to 3-methylxanthine ensures complete conversion, with yields exceeding 75% after 12 hours.
Purification and Intermediate Characterization
Post-reaction, the mixture is cooled to 0°C, inducing crystallization of 7-isobutyl-3-methylxanthine. Filtration and washing with cold ethanol remove residual dimethylbenzylamine hydrobromide.
Analytical Data :
- Melting Point : 214–216°C
- ¹H NMR (DMSO-d6) : δ 1.02 (d, 6H, -CH(CH3)2), 3.32 (s, 3H, N-CH3), 4.18 (t, 2H, N-CH2)
Bromination at Position 8: Preparing for Substitution
Brominating Agents and Regioselectivity
8-Bromo-7-isobutyl-3-methylxanthine is synthesized using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C. The electron-deficient C8 position undergoes electrophilic aromatic substitution, driven by NBS’s controlled bromine release.
Optimization Notes :
Isolation of Brominated Intermediate
The product precipitates upon water addition, filtered, and recrystallized from ethanol/water (1:3).
Key Properties :
Nucleophilic Substitution with Phenethylamine
Reaction Dynamics and Solvent Systems
The 8-bromo intermediate reacts with phenethylamine in a dioxane/water (4:1) mixture under reflux (100°C) for 24 hours. Phenethylamine acts as both nucleophile and base, displacing bromide via an SNAr mechanism.
Critical Parameters :
Post-Reaction Workup
Post-reflux, the mixture is concentrated under vacuum, and the residue is dissolved in ethyl acetate. Washing with 5% HCl removes unreacted phenethylamine, followed by drying over Na2SO4.
Yield and Purity :
Alternative Synthetic Routes and Optimization
Nitro Group Reduction Pathway
An alternative route involves nitration at C8 using fuming HNO3/H2SO4, followed by catalytic hydrogenation (H2, Pd/C) to the amine, and subsequent reductive alkylation with phenethyl bromide.
Comparative Analysis :
| Parameter | Bromine Substitution | Nitro Reduction |
|---|---|---|
| Reaction Time | 24 h | 48 h |
| Yield | 68% | 55% |
| Byproducts | <2% | 12% (over-alkylation) |
The bromine pathway proves superior in efficiency and selectivity.
Solvent-Free Alkylation
Microwave-assisted synthesis in solvent-free conditions reduces reaction time to 30 minutes but requires stringent temperature control (120°C) to prevent decomposition.
Characterization and Analytical Data
Spectroscopic Profiling
¹H NMR (400 MHz, DMSO-d6) :
- δ 1.05 (d, 6H, J = 6.8 Hz, -CH(CH3)2)
- δ 2.89 (t, 2H, J = 7.2 Hz, Ph-CH2)
- δ 3.35 (s, 3H, N-CH3)
- δ 4.21 (t, 2H, N-CH2)
IR (KBr) :
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 369.5 g/mol |
| Melting Point | 228–230°C |
| Solubility | DMSO >100 mg/mL |
Q & A
Basic Research Questions
Q. What are the critical factors in optimizing the multi-step synthesis of 7-isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione?
- Methodology : Key steps include nucleophilic substitution at the 8-position of the purine core (e.g., phenethylamine introduction) and alkylation/isobutyl group incorporation at the 7-position. Solvent choice (polar aprotic solvents like DMF), temperature control (room temperature to 140°C), and catalyst use (e.g., K₂CO₃ for deprotonation) significantly impact yield and purity. Reaction time optimization (e.g., 4–24 hours) is critical to avoid side products like over-alkylated derivatives .
- Data Contradiction : Conflicting yields reported in similar purine syntheses (e.g., 67% vs. 71%) may arise from differences in solvent purity, reagent stoichiometry, or inert atmosphere integrity. Validate via HPLC and mass spectrometry .
Q. How can structural ambiguities in 7-isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione be resolved using spectroscopic techniques?
- Methodology : Combine ¹H/¹³C NMR (to confirm substitution patterns and stereochemistry), IR (to identify carbonyl stretches at ~1680–1720 cm⁻¹), and high-resolution mass spectrometry (HRMS-ESI-TOF) for molecular formula validation. For example, ¹H NMR can distinguish isobutyl vs. pentyl groups via δ 0.8–1.2 ppm splitting patterns .
- Data Contradiction : Overlapping peaks in NMR (e.g., aromatic vs. aliphatic protons) require advanced techniques like 2D-COSY or DEPT-135 to resolve .
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
- Methodology : Use enzyme inhibition assays (e.g., xanthine oxidase or adenosine deaminase) with UV-Vis monitoring of uric acid/adenosine depletion. Cell-based assays (e.g., cytotoxicity via MTT) and SPR for binding kinetics (KD calculations) are recommended. Ensure pH stability (6.5–7.5) to prevent compound degradation .
Advanced Research Questions
Q. How do substituent modifications at the 7- and 8-positions influence the compound’s binding affinity to adenosine receptors?
- Methodology : Synthesize analogs (e.g., 7-pentyl, 8-cyclohexylamino) and compare binding via radioligand displacement assays (³H-CGS 21680 for A₂A receptors). Computational docking (AutoDock Vina) can predict binding poses using receptor crystal structures (PDB: 3EML). Correlate logP values (via HPLC) with membrane permeability .
- Data Contradiction : Discrepancies in IC₅₀ values (e.g., 1.6 mg/kg vs. 5 mg/kg) may reflect assay conditions (e.g., buffer ionic strength) or receptor subtype specificity. Validate using knockout models .
Q. What strategies mitigate oxidative degradation of 7-isobutyl-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione during long-term storage?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Add antioxidants (e.g., BHT at 0.01% w/w) or store under inert gas (argon) in amber glass. Degradation pathways (e.g., C8–N bond hydrolysis) can be identified via Q-TOF fragmentation .
Q. How can QSAR models predict the compound’s pharmacokinetic properties?
- Methodology : Build QSAR models using descriptors like topological polar surface area (TPSA), logP, and H-bond donors/acceptors. Train datasets with published purine derivatives (e.g., theophylline analogs). Validate via in vivo PK studies (e.g., Cmax, t₁/₂ in rodent models) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
